molecular formula C17H19NO B8504735 2-(N-isopropylamino)-4-methylbenzophenone

2-(N-isopropylamino)-4-methylbenzophenone

Cat. No.: B8504735
M. Wt: 253.34 g/mol
InChI Key: PFUUEZRQEPXGQU-UHFFFAOYSA-N
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Description

2-(N-isopropylamino)-4-methylbenzophenone is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

[4-methyl-2-(propan-2-ylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C17H19NO/c1-12(2)18-16-11-13(3)9-10-15(16)17(19)14-7-5-4-6-8-14/h4-12,18H,1-3H3

InChI Key

PFUUEZRQEPXGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)NC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

422.6 g. (2 moles) of 2 amino-4-methylbenzophenone is dissolved in 2.34 liters (40.29 moles) of acetone, and with stirring 540 gms (3.25 moles) of o-phthalic acid is added. To the resulting suspension is added portionwise 80 gms (2.14 moles) of sodium borohydride over a period of 45 minutes and in a manner such as to keep the reaction mixture at 20°-25° C. At the end of the addition, the cooling is altered such as to allow the temperature to rise to 30°-35° C., and this temperature is maintained for 30 minutes. The cooling is removed and the temperature carefully increased to 50° C., and regulated at 50°-55° C. for 90 minutes. The mixture is then cooled to 15° C., 808 gms of 8% aqueous NaOH (1.625 moles) is added, the phases separated and the acetone phase (upper layer) recovered and concentrated. The water layer is extracted with 1 litre of heptane, and the concentrated acetone phase added to the heptane extract. The heptane solution is washed with 250 mls of H2O, then concentrated by distillation to obtain 496 gms of 2-(N-isopropylamino)-4-methylbenzophenone, b.p. 180°-185° C./5mm (Yield 99%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Examples 1-19 as recorded in the following Table I represent trials in which the amount of 4-methyl-2-aminobenzophenone (a compound III in amount of 21.1 grs. or 0.1 mol) is held constant and the amount of other reaction system components including acetone (the compound III), borohydride (sodium borohydride), acid (sulfuric acid) and water are varied. In these examples, the reaction system is maintained at 20°-25° C. throughout the reaction and the rate of addition of the borohydride is controlled accordingly, such addition requiring in most cases about 60 minutes, after which the reaction system is stirred for an additional 60 minutes, followed by filtering. The filtrate is concentrated and the residue dissolved in about 88 mls. of heptane and the resulting solution extracted first with 20 mls. of 4N. ammonium hydroxide solution, then three times each with 10 mls. of 2N. sulfuric acid, and then washed with 10 mls. of 0.5N sulfuric acid. The heptane is distilled off to obtain the desired 2-(N-isopropylamino)-4-methylbenzophenone which boils at 180° -185° C./5 mm Hg.
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Synthesis routes and methods IV

Procedure details

To a solution of 63.3 gms. of 2-amino-4-methylbenzophenone in 722 mls. of acetone is added 87 gms. of 49% aqueous sulfuric acid. The mixture is cooled to 20° C. With stirring, and by portionwise addition, 31.2 gms. of sodium borohydride is added to the mixture over a period of 70 minutes. After the addition, the mixture is stirred for an additional 5 hours at 25° C. The suspended solids are filtered and then washed with 300 mls. of acetone. The acetone solutions are combined and concentrated. To the concentrate is added 200 mls. of heptane and 60 mls. of 4N ammonium hydroxide. The liquid layers are separated, then the heptane phase is washed with 20 mls. of water, extracted twice with 20 mls. of 2N sulfuric acid each time, and then washed to neutrality with water. The heptane phase is then dried over magnesiun sulphate, filtered, and concentrated under vacuum to a constant weight of 74.5 gms. or crude yield of 98%, which is shown by analysis to constitute an actual yield of about 95% of the desired 2-(N-isopropylamino)-4-methylbenzophenone.
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Synthesis routes and methods V

Procedure details

To a solution of 21.1 gms. of 2-amino-4-methylbenzophenone in 100 mls. of acetone is added 100 mls. of glacial acetic acid. The solution is cooled to 20° C. With stirring, and by portionwise addition, 10 gms. of sodium borohydride is added to the solution over a period of 70 minutes. After the addition, the solution is stirred for an additional 20 minutes at 20° C., and extracted with 100 mls. of chloroform and 50 mls. of water. The aqueous phase is extracted twice using 50 mls. of chloroform each time. All the chloroform solutions are then combined and treated with 150 mls. of 20% ammonium hydroxide. The chloroform phase is dried over magnesium sulphate, filtered and concentrated by distillation to a constant weight of 25 gms or a crude 99% yield of 2-(N-isopropylamino)-4-methylbenzophenone, providing an actual yield of pure material of at least 90%.
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